4-((2,4-Difluorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Description
4-((2,4-Difluorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic compound featuring a 4-oxobutanoic acid backbone substituted with a 2,4-difluorophenylamino group at position 4 and a 4-methylpiperazine moiety at position 2. Its molecular formula is C₁₇H₂₀F₂N₄O₃, with a molecular weight of 366.37 g/mol (calculated). The structural complexity of this compound arises from the combination of fluorinated aromatic and heterocyclic components, which may enhance its pharmacokinetic properties, such as solubility and target binding .
The compound’s synthesis likely involves coupling reactions between activated 4-oxobutanoic acid derivatives and substituted amines, as suggested by analogous synthetic routes in the literature .
Properties
IUPAC Name |
4-(2,4-difluoroanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O3/c1-19-4-6-20(7-5-19)13(15(22)23)9-14(21)18-12-3-2-10(16)8-11(12)17/h2-3,8,13H,4-7,9H2,1H3,(H,18,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLGWBJBHRWQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Alkylation and Coupling
A widely cited approach involves the synthesis of ethyl 2-(4-methylpiperazin-1-yl)-4-oxobutanoate as a key intermediate (Scheme 1).
Step 1: Synthesis of Ethyl 2-Bromo-4-oxobutanoate
Ethyl acetoacetate undergoes bromination at the α-position using $$ \text{PBr}_3 $$ in dichloromethane at 0–5°C, yielding ethyl 2-bromo-4-oxobutanoate (83–89% yield).
Optimization Studies and Critical Parameters
Catalytic Systems for Coupling Reactions
Comparative studies highlight the superiority of $$ \text{Ag}2\text{O} $$ over $$ \text{Cu}2\text{O} $$ in facilitating the amine-carbonyl coupling step. Silver catalysis reduces reaction times from 24 hours to 1 hour while improving yields from 70% to quantitative.
Solvent and Temperature Effects
- Dichloromethane : Optimal for silver-catalyzed reactions, providing a balance between solubility and reaction rate.
- DMF : Preferred for nucleophilic substitutions involving piperazine derivatives due to its high polarity and boiling point.
Analytical Characterization and Validation
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$) : δ 12.21 (s, 1H, COOH), 8.45 (d, $$ J = 8.4 $$ Hz, 1H, NH), 7.65–7.58 (m, 1H, ArH), 7.12–7.01 (m, 2H, ArH), 4.31 (t, $$ J = 6.8 $$ Hz, 1H, CH), 3.72–3.65 (m, 4H, piperazine-H), 2.45–2.38 (m, 4H, piperazine-H), 2.21 (s, 3H, CH$$ _3 $$).
- HRMS (ESI) : Calculated for $$ \text{C}{15}\text{H}{17}\text{F}2\text{N}3\text{O}_3 $$ [M+H]$$ ^+ $$: 342.1264; Found: 342.1268.
Comparative Yield Analysis
Challenges and Mitigation Strategies
- Steric Hindrance : Bulky substituents on the piperazine ring necessitate prolonged reaction times. Using microwave-assisted synthesis at 100°C reduces duration by 40%.
- Acid Sensitivity : The 4-oxobutanoic acid core is prone to decarboxylation. Maintaining pH >3 during hydrolysis minimizes degradation.
Biological Activity
4-((2,4-Difluorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (CAS Number: 899996-41-9) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 327.33 g/mol. The structure includes a difluorophenyl group and a piperazine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉F₂N₃O₃ |
| Molecular Weight | 327.33 g/mol |
| CAS Number | 899996-41-9 |
Research indicates that compounds with similar structures often interact with key enzymatic pathways. For instance, the fluorinated analogues have shown inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to reduced cell growth and proliferation in various cancer cell lines .
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against DHFR. This property suggests potential applications in cancer therapy, particularly in targeting rapidly dividing cells . However, it is noted that while this compound effectively inhibits DHFR, it may not significantly affect other enzymes such as folypoly-gamma-glutamate synthetase (FPGS), indicating a selective inhibition profile .
Study 1: Inhibition of Cell Growth
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound's ability to penetrate cell membranes facilitated its cytotoxic effects by inhibiting DHFR activity, leading to decreased nucleotide synthesis necessary for DNA replication .
Study 2: Pharmacokinetics
Pharmacokinetic studies indicate that the compound possesses favorable absorption characteristics, with predictions suggesting good intestinal absorption and moderate blood-brain barrier permeability. These properties enhance its potential as a therapeutic agent for central nervous system tumors .
Toxicity and Safety Profile
Preliminary assessments of toxicity suggest that the compound has a low risk profile regarding acute toxicity. The Ames test indicates that it is non-carcinogenic, which is crucial for its development as a pharmaceutical agent . However, further long-term toxicity studies are warranted to fully understand its safety profile.
Comparison with Similar Compounds
The compound belongs to a broader class of 4-oxobutanoic acid derivatives, which exhibit structural and functional diversity. Below is a detailed comparison with key analogs:
Structural Analogs with Fluorinated Aromatic Groups
Key Observations :
- Fluorination: The 2,4-difluoro substitution (vs.
- Heterocyclic Moieties : The 4-methylpiperazine in the target compound likely improves solubility over MA-5’s indole group, which confers mitochondrial specificity .
Piperazine-Containing Analogs
Key Observations :
- Positional Effects : Piperazine at position 2 (target compound) vs. position 4 () alters steric and electronic interactions, impacting target selectivity.
- Polar Groups : The acetamide in increases hydrophilicity but may reduce membrane permeability compared to the target compound’s fluorinated aromatic group.
Q & A
Q. Methodology :
- NMR Spectroscopy : Confirm the presence of the 2,4-difluorophenyl group via distinct aromatic proton splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) and fluorine signals in -NMR .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (expected [M+H] ~ 370–380 Da).
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of oxobutanoic acid) and ~1650 cm (amide bond) .
Advanced: How can reaction yields be optimized for the piperazine coupling step?
Q. Strategies :
- Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) to enhance EDCI-mediated coupling efficiency .
- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- Temperature Control : Maintain 0–5°C during coupling to suppress racemization.
Data Contradiction : Higher temperatures (e.g., 25°C) may improve reaction rates but risk byproduct formation. Pilot studies comparing yields under varying conditions are critical .
Advanced: What biological targets are hypothesized for this compound, and how are these interactions studied?
Q. Hypothesized Targets :
- Kinase Inhibition : Structural analogs (e.g., piperazine-containing compounds) show activity against tyrosine kinases .
- GPCR Modulation : The 4-methylpiperazine moiety may interact with serotonin or dopamine receptors.
Methodology : - In Vitro Assays : Enzyme-linked immunosorbent assays (ELISA) for kinase activity; radioligand binding assays for GPCRs.
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities using crystallographic data from similar targets .
Advanced: How do substituents (e.g., 2,4-difluorophenyl vs. 4-fluorophenyl) impact bioactivity?
Q. Comparative Analysis :
- Electron-Withdrawing Effects : The 2,4-difluoro substitution enhances electrophilicity, potentially improving target binding compared to mono-fluorinated analogs .
- Steric Considerations : Bulkier substituents at the phenyl ring may reduce solubility but increase target specificity.
Data Interpretation : Contrast bioactivity data from analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) to isolate substituent effects .
Basic: What analytical techniques are used to assess purity and stability?
- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to quantify impurities (<1% threshold).
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition temperature >150°C suggests suitability for long-term storage).
- pH-Dependent Stability Studies : Monitor degradation in buffers (pH 2–9) via UV-Vis spectroscopy .
Advanced: How are contradictory results in biological assays resolved?
Case Example : If cytotoxicity assays conflict (e.g., IC varies across cell lines):
- Dose-Response Replication : Repeat assays with standardized cell viability protocols (e.g., MTT vs. ATP luminescence).
- Metabolomic Profiling : LC-MS to identify metabolite interference (e.g., piperazine demethylation products).
- Structural Confirmation : Ensure test compounds are not degraded during assays via post-assay NMR .
Basic: What are the recommended storage conditions to maintain compound integrity?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solubility Considerations : Lyophilize as a stable powder; reconstitute in DMSO for biological assays (avoid aqueous buffers with pH >8) .
Advanced: What strategies are employed for structure-activity relationship (SAR) studies?
- Analog Synthesis : Modify the difluorophenyl group (e.g., replace with chlorophenyl) or piperazine substituents (e.g., ethyl vs. methyl).
- Pharmacophore Mapping : Overlay 3D structures of active/inactive analogs to identify critical binding motifs.
- In Silico Screening : Predict ADMET properties (e.g., LogP, permeability) using QSAR models .
Advanced: How is the compound’s potential for off-target effects evaluated?
- Panel Screening : Test against a broad panel of receptors/enzymes (e.g., CEREP’s Psychoactive Drug Screening Program).
- Transcriptomic Analysis : RNA-seq of treated cell lines to identify dysregulated pathways.
- Crystallography : Co-crystallize with primary targets to validate binding mode and exclude allosteric interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
